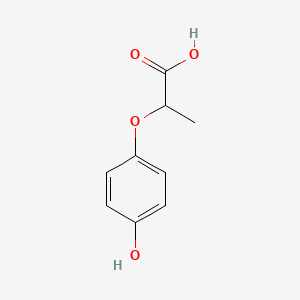

2-(4-Hydroxyphenoxy)propanoic acid

Description

The exact mass of the compound 2-(4-Hydroxyphenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(4-Hydroxyphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHDXGKQHFBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027025 | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-61-7 | |

| Record name | 2-(4-Hydroxyphenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67648-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, a critical intermediate in the production of aryloxyphenoxypropionate herbicides.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to provide a thorough understanding for researchers, scientists, and drug development professionals. The focus is on the chemical synthesis of both racemic and chiral forms, establishing a foundation for further derivatization and process optimization.

Introduction: Significance and Application

2-(4-Hydroxyphenoxy)propanoic acid, often abbreviated as DHPPA, is a pivotal chemical building block, primarily recognized for its role in the agrochemical industry. It serves as the core structure for a class of selective, post-emergence herbicides known as aryloxyphenoxypropionates or "fops".[1][2] Prominent examples of herbicides synthesized from DHPPA include fenoxaprop-P-ethyl, quizalofop-P-ethyl, and haloxyfop-P-methyl.[3]

The herbicidal activity of these compounds is highly stereospecific. The (R)-enantiomer of DHPPA leads to the herbicidally active form, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death. Given the stereospecificity of the biological target, synthetic routes that yield optically pure (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid are of significant industrial and scientific interest.[4][5]

Core Synthetic Strategy: The Williamson Ether Synthesis

The most robust and industrially scalable method for synthesizing 2-(4-hydroxyphenoxy)propanoic acid is the Williamson ether synthesis.[1][6] This classic nucleophilic substitution reaction (SN2) involves the reaction of a phenoxide ion with an alkyl halide.[7][8] In this specific application, the phenoxide is generated from hydroquinone, which attacks an electrophilic 2-substituted propanoic acid derivative.[1][9]

General Reaction Mechanism

The synthesis proceeds in two primary steps:

-

Deprotonation: A strong base deprotonates one of the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The phenoxide ion attacks the chiral carbon of a 2-halopropanoic acid (or its ester), displacing the halide leaving group. When an (S)-2-halopropanoic acid is used, this SN2 reaction proceeds with an inversion of configuration, yielding the desired (R)-enantiomer of the product.[4]

Critical Challenge: Preventing Di-Substitution

A primary challenge in this synthesis is the difunctional nature of hydroquinone. Both hydroxyl groups are susceptible to alkylation, which can lead to the formation of a di-substituted byproduct.[4] To mitigate this, a molar excess of hydroquinone is typically used. This statistical control ensures that the propanoic acid derivative is more likely to encounter an unreacted hydroquinone molecule than a mono-substituted one. The unreacted hydroquinone can often be recovered and recycled, making the process more economically viable.[3][4]

Detailed Synthesis Protocols

Two primary variations of the Williamson ether synthesis are commonly employed: direct reaction with 2-chloropropionic acid and a multi-step approach starting from p-nitrophenol.

Method 1: Direct Synthesis from Hydroquinone

This is the most direct route and is widely used in industrial settings. It involves the reaction of excess hydroquinone with an optically active 2-halopropanoic acid, such as (S)-2-chloropropionic acid, in the presence of a strong base.[3][9]

Experimental Protocol:

-

Reactor Setup: Charge a suitable reactor with hydroquinone (e.g., 3.0-5.0 molar equivalents), a small amount of a reducing agent like sodium bisulfite (to prevent oxidation of hydroquinone), and water.[3] Establish an inert atmosphere by blanketing the reactor with nitrogen.[3]

-

Base Addition: While stirring, heat the mixture to approximately 50°C. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to deprotonate the hydroquinone.[3]

-

Reactant Addition: Heat the resulting solution to the target reaction temperature (typically 65-70°C).[3][10] Slowly add an aqueous solution of (S)-2-chloropropionic acid or its sodium salt (1.0 molar equivalent) over several hours. The slow addition is crucial to minimize di-substitution.[4]

-

Reaction Monitoring: Maintain the reaction at temperature for 4-6 hours.[3] The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the consumption of the limiting reagent is complete.[4][9]

-

Workup & Isolation:

-

Cool the reaction mixture.

-

Adjust the pH to ~11 with an acid (e.g., phosphoric acid) and extract with a solvent like methyl isobutyl ketone (MIBK) to remove unreacted hydroquinone.[3]

-

Acidify the remaining aqueous layer to a pH of 1-2 with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][9] This protonates the carboxylate, causing the desired product to precipitate out of the solution.

-

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[4][9] If necessary, further purification can be achieved by recrystallization. The melting point of the purified product is expected to be in the range of 136-137.5°C.[2][11]

Method 2: Multi-step Synthesis via Nitrophenol Intermediate

An alternative route avoids the use of excess hydroquinone by starting with p-nitrophenol. This method involves more steps but can offer better control over side reactions.[10]

Reaction Sequence:

-

Etherification: p-Nitrophenol reacts with (S)-2-chloropropionic acid under basic conditions to form (R)-(+)-2-(4-nitrophenoxy)propionic acid.

-

Reduction: The nitro group is then reduced to an amine using a catalyst (e.g., Pd/C) and hydrogen gas, yielding (R)-(+)-2-(4-aminophenoxy)propionic acid.

-

Diazotization & Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. This unstable intermediate is then hydrolyzed by heating to produce the final hydroxyl group, yielding (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid.[10]

Experimental Protocol (Diazotization & Hydrolysis Step):

-

Diazotization: Dissolve (R)-(+)-2-(4-aminophenoxy)propionic acid (1.0 eq) in 50% sulfuric acid and cool the mixture to 0-10°C (preferably 3-6°C) in an ice bath.[10]

-

Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.[10]

-

Hydrolysis: Once the addition is complete, stop the cooling and allow the reaction to warm. Then, gently heat the mixture to approximately 60°C to facilitate the hydrolysis of the diazonium salt to the phenol.[10]

-

Workup: Cool the solution to induce crystallization. Filter the resulting solid, which is the crude product.

-

Purification: Recrystallize the crude solid from water to obtain the purified R-(+)-2-(4-hydroxyphenoxy)propionic acid.[10]

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as raw material cost, process complexity, and desired purity.

| Parameter | Method 1: Direct Synthesis | Method 2: Nitrophenol Route |

| Starting Materials | Hydroquinone, (S)-2-Chloropropionic Acid[3][9] | p-Nitrophenol, (S)-2-Chloropropionic Acid, NaNO₂, H₂[10] |

| Number of Steps | 1 (Core Reaction) | 3 (Etherification, Reduction, Diazotization)[10] |

| Key Advantage | More direct, fewer steps. | Avoids large excess of hydroquinone and di-substitution.[10] |

| Key Challenge | Requires significant excess of hydroquinone; potential for di-substituted byproducts.[4] | Multi-step process increases complexity; handling of diazonium salts requires care.[10] |

| Typical Overall Yield | ~85% (based on S-2-chloropropionic acid)[3] | ~71% (reported for the full sequence)[10] |

| Optical Purity | High (e.e. >99%) achievable with careful control.[10] | High (e.e. >99%) achievable.[10] |

Conclusion

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid is a well-established process, with the Williamson ether synthesis being the cornerstone of industrial production. The direct reaction of hydroquinone with an optically active 2-halopropanoic acid remains the most efficient route, provided that reaction conditions are carefully controlled to minimize the formation of di-substituted byproducts. Alternative multi-step syntheses offer different advantages, particularly in avoiding the need for a large excess of one reactant. For professionals in agrochemical and pharmaceutical development, a thorough understanding of these synthetic pathways, their underlying mechanisms, and the critical parameters for optimization is essential for the efficient and cost-effective production of this vital chemical intermediate.

References

-

PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available from: [Link]

- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

- Google Patents. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

IP.com. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Available from: [Link]

-

European Patent Office. EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. Available from: [Link]

- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

- Google Patents. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

-

Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl.

- Google Patents. CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids.

- Google Patents. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.

-

Patsnap. Fenoxaprop-p-ethyl and preparation method thereof - Eureka. Available from: [Link]

-

University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.

-

Wikipedia. 2-Chloropropionic acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanoic Acid

Introduction

2-(4-Hydroxyphenoxy)propanoic acid, a molecule of significant interest in the pharmaceutical and agrochemical industries, serves as a crucial intermediate in the synthesis of a variety of commercial products.[1][2][3] Notably, its chiral (R)-enantiomer is a key building block for several aryloxyphenoxypropionate herbicides.[1][3] These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a vital component in fatty acid synthesis.[1] The biological activity of these compounds is often stereospecific, with the (R)-isomer demonstrating considerably higher efficacy.[1] This guide provides a comprehensive exploration of the core physicochemical properties of 2-(4-Hydroxyphenoxy)propanoic acid, offering foundational knowledge for researchers, scientists, and professionals engaged in drug development and crop protection.

Chemical Structure and Core Identifiers

A thorough understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.

Molecular Structure

2-(4-Hydroxyphenoxy)propanoic acid possesses a molecular formula of C₉H₁₀O₄ and a molecular weight of approximately 182.17 g/mol .[4][5] Its structure is characterized by a propanoic acid moiety linked to a hydroquinone through an ether bond. The presence of a chiral center at the second carbon of the propanoic acid chain gives rise to two enantiomers: (R)-2-(4-Hydroxyphenoxy)propanoic acid and (S)-2-(4-Hydroxyphenoxy)propanoic acid.

Diagram 1: Chemical Structure of 2-(4-Hydroxyphenoxy)propanoic acid

A 2D representation of the 2-(4-Hydroxyphenoxy)propanoic acid molecule, with the chiral center indicated by an asterisk ().*

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number (Racemic) | 67648-61-7 | |

| CAS Number ((R)-enantiomer) | 94050-90-5 | [6][7] |

| CAS Number ((S)-enantiomer) | 105118-15-8 | [8] |

| Molecular Formula | C₉H₁₀O₄ | [7][9] |

| Molecular Weight | 182.17 g/mol | [4][9] |

| InChI Key (Racemic) | AQIHDXGKQHFBNW-UHFFFAOYSA-N | |

| InChI Key ((R)-enantiomer) | AQIHDXGKQHFBNW-ZCFIWIBFSA-N | [10] |

| SMILES (Racemic) | CC(OC1=CC=C(O)C=C1)C(O)=O | |

| SMILES ((R)-enantiomer) | CC(O)=O | [10] |

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and stability characteristics.

Physical State and Appearance

2-(4-Hydroxyphenoxy)propanoic acid typically presents as a white to off-white crystalline solid or powder at room temperature.[11][12][13]

Melting Point

The melting point is a critical indicator of purity and lattice energy. Reported values show some variation, which can be attributed to the specific enantiomeric form and the purity of the sample.

| Enantiomeric Form | Melting Point (°C) | Source |

| Racemic | 143-146 | |

| Racemic | 136-137.5 | [14] |

| (R)-(+) | 145-148 | [6][10][15] |

| (S)-(-) | 110-112 | [11] |

The variation in melting points underscores the importance of specifying the stereochemistry when reporting physical constants.

Solubility

The solubility of 2-(4-Hydroxyphenoxy)propanoic acid dictates its behavior in different solvent systems, which is crucial for reaction conditions, purification, and formulation. It is reported to be soluble in organic solvents such as ethanol and chloroform.[11] It is also soluble in methanol and slightly soluble in water.[12] Studies have shown that its solubility in methanol-ethanol binary mixtures increases with a higher mole fraction of ethanol, suggesting preferential solvation by ethanol.[4]

Acidity (pKa)

The pKa value indicates the strength of the carboxylic acid group. A predicted pKa value for the carboxylic acid proton is approximately 3.32.[13][16] This relatively low pKa signifies that the compound will be predominantly in its ionized (carboxylate) form at physiological pH.

Diagram 2: Ionization Equilibrium of 2-(4-Hydroxyphenoxy)propanoic acid

The equilibrium between the protonated and deprotonated forms is governed by the pKa.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets. The predicted XLogP3 value is 1.3, indicating moderate lipophilicity.[5] Another source reports a LogP of 0.86.[15]

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of 2-(4-Hydroxyphenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure.

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons.[17] A representative ¹H NMR spectrum in acetone-d₆ shows a doublet for the methyl protons at approximately 1.52 ppm, a quartet for the methine proton at around 4.67 ppm, and a multiplet for the four aromatic protons at about 6.75 ppm.[14]

¹³C NMR: The carbon spectrum provides information about the different carbon environments. For instance, in CDCl₃, the carboxylic carbon appears around 172.48 ppm, while the aromatic carbons are observed in the 117-154 ppm range.[18]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include a broad peak for the hydroxyl group (O-H stretch) around 3265 cm⁻¹, a strong absorption for the carbonyl group (C=O stretch) of the carboxylic acid at approximately 1707 cm⁻¹, and absorptions corresponding to the ether linkage.[14][17]

Stability and Storage

2-(4-Hydroxyphenoxy)propanoic acid is generally stable under normal temperatures and pressures.[9] However, it is advisable to store it in a cool, dry place in a tightly sealed container to prevent degradation.[9] It should be kept away from incompatible materials such as strong acids and bases.[9]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common method for preparing 2-(4-Hydroxyphenoxy)propanoic acid is through the Williamson ether synthesis, which involves the reaction of hydroquinone with a 2-halopropanoic acid or its ester under basic conditions.[1]

Diagram 3: Williamson Ether Synthesis Workflow

A simplified workflow for the synthesis of 2-(4-Hydroxyphenoxy)propanoic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve hydroquinone in an appropriate solvent.

-

Deprotonation: Add a base, such as sodium hydroxide, to deprotonate the hydroquinone, forming the phenoxide.

-

Nucleophilic Attack: Slowly add a 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate) to the reaction mixture. The phenoxide will act as a nucleophile, displacing the halide to form the ether linkage.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, neutralize the mixture and extract the ester intermediate with an organic solvent.

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid by refluxing with an acid or a base. For example, refluxing with ethanol and a catalytic amount of concentrated hydrochloric acid.[14]

-

Purification: Purify the final product by recrystallization or column chromatography to obtain pure 2-(4-Hydroxyphenoxy)propanoic acid.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 2-(4-Hydroxyphenoxy)propanoic acid. From its molecular structure and identifiers to its physical and spectroscopic characteristics, the information presented herein serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is critical for the effective synthesis, handling, and application of this important chemical intermediate in both the pharmaceutical and agrochemical sectors.

References

-

ChemBK. (2024, April 9). 2-(4-HYDROXYPHENOXY)PROPIONIC ACID. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

iChemical. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, CAS No. 94050-90-5. Retrieved from [Link]

-

Cole-Parmer. (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid Material Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (2025, August 22). (R)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

Electronic Chemical. R-(+)-2-(4-Hydroxyphenoxy) Propionic Acid. Retrieved from [Link]

- Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]

-

PubChem. (2S)-2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 3. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 4. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]

- 5. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, CAS No. 94050-90-5 - iChemical [ichemical.com]

- 7. scbt.com [scbt.com]

- 8. (2S)-2-(4-hydroxyphenoxy)propanoic acid | C9H10O4 | CID 6950334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98 94050-90-5 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. R-(+)-2-(4-Hydroxyphenoxy)propionic Acid-High-Purity Chemical [yychemical.com]

- 13. Page loading... [wap.guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]

- 16. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [amp.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Hydroxyphenoxy)propanoic Acid Derivatives

A Senior Application Scientist's Synthesis of a Key Agrochemical and Pharmaceutical Intermediate

Introduction: The Pivotal Role of 2-(4-Hydroxyphenoxy)propanoic Acid

2-(4-Hydroxyphenoxy)propanoic acid is a crucial chemical intermediate, primarily recognized for its role in the synthesis of a class of potent and selective herbicides known as aryloxyphenoxypropionates.[1][2][3][4][5][6][7][8][9] The biological activity of these herbicides is highly dependent on their stereochemistry, with the (R)-isomer demonstrating significantly greater herbicidal efficacy.[1][3][5] Consequently, the enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid is a highly sought-after precursor in the agrochemical industry.[1][3][6][10] While the molecule itself is not typically the final active ingredient, its structural backbone is fundamental to the mechanism of action of the resulting herbicidal products.[1][5] This guide will provide an in-depth exploration of the core mechanism of action of the aryloxyphenoxypropionate herbicides derived from this pivotal intermediate. Additionally, we will briefly explore an alternative therapeutic application of its derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Part 1: The Herbicidal Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary and most well-documented mechanism of action for herbicides synthesized from 2-(4-hydroxyphenoxy)propanoic acid is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid synthesis, making it an essential process for plant growth and development, particularly for the formation of cell membranes.

Molecular Target and Binding

Aryloxyphenoxypropionate herbicides are potent and selective inhibitors of the ACCase enzyme in susceptible grass species. The binding of these herbicides to ACCase is highly specific. They interact with the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of the carboxyl group from carboxybiotin to acetyl-CoA. This inhibition is non-competitive with respect to the substrates (acetyl-CoA, ATP, and bicarbonate). The precise binding site is located in a region of the CT domain that is distinct from the active site, suggesting an allosteric mechanism of inhibition.

Downstream Cellular and Physiological Effects

The inhibition of ACCase leads to a rapid cessation of fatty acid synthesis. This has several downstream consequences for the plant:

-

Disruption of Cell Membrane Formation: Without a supply of new fatty acids, the plant cannot produce the phospholipids and glycolipids necessary for the formation and repair of cell membranes. This is particularly detrimental in rapidly growing regions of the plant, such as the meristems.

-

Inhibition of Growth: The inability to form new cells and expand existing ones leads to a rapid cessation of plant growth.

-

Chlorosis and Necrosis: The disruption of membrane integrity and overall metabolic function leads to the breakdown of chlorophyll, resulting in yellowing (chlorosis) of the leaves. This is followed by tissue death (necrosis), ultimately leading to the death of the plant.[11][12]

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol describes a method for determining the inhibitory potential of a test compound (e.g., a herbicide derived from 2-(4-hydroxyphenoxy)propanoic acid) on ACCase activity.

Objective: To quantify the IC50 (half-maximal inhibitory concentration) of a test compound against ACCase.

Materials:

-

Partially purified ACCase enzyme from a susceptible grass species (e.g., maize).

-

Acetyl-CoA.

-

ATP (Adenosine triphosphate).

-

MgCl2 (Magnesium chloride).

-

DTT (Dithiothreitol).

-

BSA (Bovine serum albumin).

-

[¹⁴C]-NaHCO₃ (radiolabeled sodium bicarbonate).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, DTT, and BSA.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the test compound (or solvent control), and the partially purified ACCase enzyme. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA, ATP, and [¹⁴C]-NaHCO₃ to the tube.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl). This will also remove any unincorporated [¹⁴C]-NaHCO₃ as ¹⁴CO₂.

-

Quantification: Transfer the reaction mixture to a scintillation vial, add the scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter. The incorporated radioactivity corresponds to the amount of [¹⁴C]-malonyl-CoA formed.

-

Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Self-Validation and Controls:

-

Negative Control: A reaction with no test compound (solvent only) to determine 100% enzyme activity.

-

Positive Control: A reaction with a known ACCase inhibitor to validate the assay.

-

Blank Control: A reaction with no enzyme to measure background radiation.

Visualizing the ACCase Inhibition Pathway

Caption: ACCase inhibition by aryloxyphenoxypropionate herbicides.

Part 2: A Secondary Application: Derivatives as PPAR Agonists

Derivatives of 2-(4-hydroxyphenoxy)propanoic acid have also been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[13][14] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[13][15][16] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ.[13][15]

Mechanism of Action as PPAR Agonists

PPAR agonists bind to and activate PPARs. Upon activation, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

-

PPARα: Primarily expressed in the liver, muscle, and heart, its activation leads to increased fatty acid oxidation.[13][15]

-

PPARγ: Highly expressed in adipose tissue, it plays a key role in adipocyte differentiation and insulin sensitivity.[13][15]

-

PPARβ/δ: Ubiquitously expressed, it is involved in lipid homeostasis and energy utilization.[13][15]

Compounds that can activate all three PPAR subtypes are known as PPAR pan agonists and are of interest for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and hepatic steatosis.[13][14]

Experimental Protocol: Luciferase Reporter Gene Assay for PPAR Activation

This protocol describes a cell-based assay to screen for compounds that activate PPARs.

Objective: To determine the ability of a test compound to activate a specific PPAR subtype.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmid for the ligand-binding domain of a PPAR subtype fused to a DNA-binding domain (e.g., GAL4).

-

Reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter).

-

Transfection reagent.

-

Test compound dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compound or a known PPAR agonist (positive control). Include a solvent-only control (negative control).

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the fold activation of luciferase activity compared to the negative control against the test compound concentration.

Self-Validation and Controls:

-

Negative Control: Cells treated with solvent only.

-

Positive Control: Cells treated with a known agonist for the specific PPAR subtype being tested.

-

Cell Viability Assay: A parallel assay (e.g., MTT assay) should be performed to ensure that the observed effects are not due to cytotoxicity of the test compound.

Visualizing the PPAR Agonist Signaling Pathway

Caption: PPAR activation by agonist derivatives.

Quantitative Data Summary

| Parameter | Description | Typical Range of Values | Relevance |

| IC50 (ACCase Inhibition) | Concentration of herbicide required to inhibit 50% of ACCase enzyme activity. | Nanomolar to micromolar range for susceptible species. | A lower IC50 value indicates a more potent herbicide. |

| EC50 (PPAR Activation) | Concentration of agonist required to elicit 50% of the maximal response in a cell-based assay. | Sub-micromolar to micromolar range. | A lower EC50 value indicates a more potent PPAR agonist. |

| Ki (Inhibition Constant) | An indicator of the binding affinity of an inhibitor to an enzyme. | Varies depending on the specific herbicide and ACCase isoform. | Provides a more fundamental measure of inhibitor potency than IC50. |

| Selectivity Ratio | Ratio of IC50 values for ACCase from a resistant species (e.g., a crop) versus a susceptible species (e.g., a weed). | >100-fold for effective selective herbicides. | A high selectivity ratio is crucial for crop safety. |

Conclusion

2-(4-Hydroxyphenoxy)propanoic acid is a foundational molecule whose true "mechanism of action" is expressed through the more complex molecules synthesized from it. As the cornerstone of aryloxyphenoxypropionate herbicides, its structural motif is key to the potent and selective inhibition of ACCase, a vital enzyme in plant fatty acid synthesis. The disruption of this pathway leads to the effective control of grass weeds in agriculture. Furthermore, the versatility of its chemical structure allows for its derivatization into compounds with therapeutic potential, such as PPAR pan agonists for the treatment of metabolic diseases. Understanding these distinct mechanisms of action is crucial for the continued development of novel agrochemicals and pharmaceuticals based on this versatile chemical scaffold.

References

-

Fomesafen Herbicide - Minnesota Department of Agriculture. (URL: [Link])

-

Fomesafen - Wikipedia. (URL: [Link])

-

What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? - JIN DUN CHEMISTRY. (URL: [Link])

-

(R)-(+)-2-(4-Hydroxy Phenoxy)propionic acid - Hebei ShangFeng Biotech Co.,Ltd. (URL: [Link])

-

Fomesafen - Department of Agriculture, Trade and Consumer Protection - Wisconsin.gov. (URL: [Link])

-

FOMESAFEN 2 SL HERBICIDE - Greenbook.net. (URL: [Link])

-

what is fomesafen herbicide - Knowledge - Natursim Science Co., Ltd. (URL: [Link])

-

Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Cole-Parmer. (URL: [Link])

-

2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. (URL: [Link])

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. (URL: [Link])

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed. (URL: [Link])

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)

-

2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem. (URL: [Link])

-

Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem - NIH. (URL: [Link])

-

EWG Skin Deep® | What is (R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID. (URL: [Link])

-

A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis - ResearchGate. (URL: [Link])

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (URL: [Link])

-

2-(4-Hydroxyphenoxy)propanoic acid - PMC - NIH. (URL: [Link])

-

Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. (URL: [Link])

-

Exploring the Applications of 2-(4-hydroxyphenoxy)propionic Acid in Chemical Synthesis. (URL: [Link])

-

PPAR agonist - Wikipedia. (URL: [Link])

Sources

- 1. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]

- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid [sfbentazone.com]

- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 7. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 8. 2-(4-Hydroxyphenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 12. Fomesafen - Wikipedia [en.wikipedia.org]

- 13. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PPAR agonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological significance of 2-(4-Hydroxyphenoxy)propanoic acid, with a primary focus on its pivotal role as a precursor in agrochemicals and its emerging potential in other bioactive applications. We will delve into its stereospecific activity, mechanism of action as a herbicide intermediate, and the burgeoning research into its derivatives as antimicrobial and coordination chemistry agents.

Introduction to 2-(4-Hydroxyphenoxy)propanoic Acid

2-(4-Hydroxyphenoxy)propanoic acid (HPPA), with the chemical formula C₉H₁₀O₄, is an aromatic carboxylic acid.[1] Its structure consists of a propanoic acid moiety linked to a 4-hydroxyphenoxy group.[2] While modest in its direct biological effects, HPPA is a critical chiral building block, particularly its (R)-enantiomer, for the synthesis of a significant class of commercial herbicides.[3][4] Its versatile chemical nature, featuring hydroxyl, carboxylic acid, and ether functionalities, also makes it an attractive scaffold for developing novel bioactive molecules.[5]

Table 1: Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanoic Acid

| Property | Value | Reference |

| CAS Number | 67648-61-7 | [1] |

| Molecular Weight | 182.17 g/mol | [1][6] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Chirality | Exists as (R) and (S) enantiomers | [3][4] |

Core Application: Intermediate in Herbicide Synthesis

The most significant biological application of 2-(4-Hydroxyphenoxy)propanoic acid is as a key intermediate in the manufacture of aryloxyphenoxypropionate (APP) herbicides, often referred to as "fops".[7][8] These herbicides are vital for controlling grass weeds in broadleaf crops.[3]

The Critical Role of Stereochemistry

The biological activity of APP herbicides is highly dependent on their stereochemistry. The (R)-isomer of these herbicides is significantly more potent in its herbicidal action compared to the (S)-isomer.[3][4] Consequently, the synthesis of enantiomerically pure (R)-APP herbicides is paramount for efficacy and to reduce the environmental load of less active isomers.[4] This is achieved by using the chiral precursor, (R)-2-(4-Hydroxyphenoxy)propanoic acid, ensuring the correct stereochemical configuration in the final product.[3][4]

Mechanism of Action: ACCase Inhibition

Herbicides derived from (R)-HPPA, such as quizalofop, fluazifop, and haloxyfop, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[3] ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, the herbicide blocks the production of lipids essential for cell membrane formation and plant growth, ultimately leading to the death of the weed. The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants.

Caption: Mechanism of action of APP herbicides derived from (R)-HPPA.

General Synthesis Workflow

The synthesis of APP herbicides from (R)-HPPA typically involves coupling the 4-hydroxyphenoxy moiety with a suitable heterocyclic or aromatic ring system.[8] This is often achieved through a nucleophilic aromatic substitution or Williamson ether synthesis.[2][8]

Caption: General workflow for the synthesis of APP herbicides from (R)-HPPA.

Emerging Biological Activities of HPPA Derivatives

Recent research has begun to explore the potential of derivatives of 2-(4-Hydroxyphenoxy)propanoic acid beyond agriculture, particularly in the development of new antimicrobial agents.

Antimicrobial and Antifungal Potential

Studies have shown that novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant, structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens.[9][10] This includes activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[9] For instance, certain hydrazone derivatives containing heterocyclic substituents have demonstrated potent and broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[9][10]

While the exact mechanism is still under investigation for these specific derivatives, a plausible mode of action for phenolic compounds involves the disruption of the bacterial cell membrane.[11] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11]

Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Type | Pathogen | MIC Range (µg/mL) | Reference |

| Hydrazone Derivatives | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | [9][10] |

| Hydrazone Derivatives | Vancomycin-resistant E. faecalis | 0.5 - 2 | [9][10] |

| Hydrazone Derivatives | Gram-negative pathogens | 8 - 64 | [9][10] |

| Hydrazone Derivatives | Drug-resistant Candida species | 8 - 64 | [9][10] |

| Hydrazone Derivatives | Candida auris | 0.5 - 64 | [9] |

Ligand in Coordination Chemistry

2-(4-Hydroxyphenoxy)propanoic acid can also function as a ligand in coordination chemistry, binding to metal ions to form coordination complexes.[2] These complexes have been investigated for their potential in biomedical applications and catalysis. For example:

-

Triorganotin(IV) complexes have been synthesized and are being explored for their potential as antitumor and antimicrobial agents.[2]

-

Cobalt(II) complexes have shown promise as catalysts in organic reactions, such as the aldol reaction.[2]

Experimental Protocols

To facilitate further research, this section provides a standardized protocol for assessing the antimicrobial activity of novel HPPA derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

-

Test compound (HPPA derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain of interest (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (37°C).

Procedure:

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Prepare Compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the test compound at twice the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. b. Add 50 µL of sterile CAMHB to well 12 (sterility control). c. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[11]

Conclusion and Future Perspectives

2-(4-Hydroxyphenoxy)propanoic acid is a molecule of significant industrial importance, primarily serving as a stereospecific building block for a major class of herbicides. Its biological relevance is intrinsically linked to the potent and selective ACCase inhibitory activity of its derivatives. Looking forward, the true potential for this scaffold may lie in the development of novel therapeutic agents. The promising antimicrobial and antifungal activities of its derivatives against multidrug-resistant pathogens warrant further investigation and optimization. The ability of HPPA to act as a ligand also opens avenues for designing new metallodrugs and catalysts. Future research should focus on elucidating the precise mechanisms of action of these novel derivatives, expanding the scope of their biological evaluation, and exploring structure-activity relationships to design next-generation bioactive compounds.

References

- JIN DUN CHEMISTRY. (2025, August 11). What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis?

- Hebei ShangFeng Biotech Co.,Ltd. (R)-(+)-2-(4-Hydroxy Phenoxy)propionic acid.

- Benchchem. Hydroxyphenoxy)

- Santa Cruz Biotechnology, Inc. 2-(4-Hydroxyphenoxy)propionic acid.

- PMC. 2-(4-Hydroxyphenoxy)

- Smolecule. (2023, August 15). Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-(4-hydroxyphenoxy)propionic Acid in Chemical Synthesis.

- PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid.

- Sigma-Aldrich. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98.

- Benchchem. Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)

- KTU ePubl. Synthesis of 3-((4-hydroxyphenyl)amino)

- PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

- 1. scbt.com [scbt.com]

- 2. Buy 2-(4-Hydroxyphenoxy)propanoic acid | 67648-61-7 [smolecule.com]

- 3. What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis? [jindunchemical.com]

- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid [sfbentazone.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data for 2-(4-Hydroxyphenoxy)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Hydroxyphenoxy)propanoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a significant chemical intermediate in the agrochemical industry.[1] Intended for researchers, chemists, and drug development professionals, this document offers an in-depth examination of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectral features, explains the rationale behind experimental methodologies, and provides detailed protocols for data acquisition to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-(4-Hydroxyphenoxy)propanoic acid

2-(4-Hydroxyphenoxy)propanoic acid is a key building block in the synthesis of various phenoxy- and heterocyclic phenoxy propanoic acid herbicides.[1][2] The efficacy of these herbicides is often stereospecific, making the precise characterization of intermediates like this crucial. Spectroscopic analysis provides the definitive structural confirmation required for quality control, reaction monitoring, and regulatory compliance. This guide serves as an authoritative resource for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-(4-Hydroxyphenoxy)propanoic acid dictate its spectroscopic signature. Understanding the arrangement of its functional groups—a carboxylic acid, a phenol, an ether linkage, a chiral center, and a para-substituted aromatic ring—is fundamental to interpreting the spectral data.

Caption: Molecular structure of 2-(4-Hydroxyphenoxy)propanoic acid with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Hydroxyphenoxy)propanoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns (multiplicity). The spectrum is typically run in a deuterated solvent like DMSO-d₆ or Acetone-d₆, which can cause slight variations in the chemical shifts of labile protons (e.g., -OH, -COOH).[1]

Table 1: ¹H NMR Spectral Data for 2-(4-Hydroxyphenoxy)propanoic acid [1][3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment | Solvent |

| ~11.6 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH ) | DMSO-d₆ |

| 6.61 - 6.68 | Multiplet | - | 4H | Aromatic (C₆H ₄) | DMSO-d₆ |

| 4.65 | Multiplet/Quartet | ~6.8 | 1H | Methine (-CH ) | DMSO-d₆ |

| 1.36 | Doublet | 6.8 | 3H | Methyl (-CH ₃) | DMSO-d₆ |

| 6.75 | Multiplet | - | 4H | Aromatic (C₆H ₄) | Acetone-d₆ |

| 4.67 | Quartet | 6.8 | 1H | Methine (-CH ) | Acetone-d₆ |

| 1.52 | Doublet | 6.8 | 3H | Methyl (-CH ₃) | Acetone-d₆ |

Interpretation and Experimental Rationale:

-

Methyl Protons (-CH₃): The signal at ~1.4-1.5 ppm is a doublet, confirming it is adjacent to a single proton (the methine proton). The integration for three protons confirms it is a methyl group.

-

Methine Proton (-CH-): This proton, located at the chiral center, appears as a quartet around 4.7 ppm. This splitting pattern (n+1 rule, 3+1=4) is a definitive indicator of its coupling to the three protons of the adjacent methyl group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ether linkage.

-

Aromatic Protons (-C₆H₄-): The signals in the aromatic region (~6.7 ppm) integrate to four protons. The para-substitution pattern gives rise to a complex multiplet that appears as an AA'BB' system, confirming the 1,4-disubstituted benzene ring.

-

Labile Protons (-OH, -COOH): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield (~11.6 ppm in DMSO-d₆). The phenolic proton signal can often exchange with residual water in the solvent and may be broad or not distinctly observed without D₂O exchange experiments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-(4-Hydroxyphenoxy)propanoic acid

| Chemical Shift (δ) ppm (Expected) | Carbon Assignment | Rationale for Shift |

| ~174-176 | C=O (Carboxylic Acid) | Carbonyl carbons are highly deshielded. |

| ~150-152 | C-OH (Aromatic) | Aromatic carbon attached to electron-donating -OH group. |

| ~150-152 | C-O- (Aromatic) | Aromatic carbon attached to the ether oxygen. |

| ~118-120 | Aromatic CH (ortho to -O-R) | Shielded by the ether oxygen. |

| ~115-117 | Aromatic CH (ortho to -OH) | Shielded by the hydroxyl group. |

| ~75-77 | -CH- (Methine) | Aliphatic carbon attached to an electronegative oxygen. |

| ~18-20 | -CH₃ (Methyl) | Standard aliphatic methyl carbon. |

Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments (the four aromatic CH carbons are in two pairs of two, due to symmetry). The downfield signals correspond to the carbonyl and oxygen-substituted aromatic carbons, while the aliphatic methine and methyl carbons appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Hydroxyphenoxy)propanoic acid shows characteristic absorption bands confirming its key structural components.[1]

Table 3: Key IR Absorption Bands [3]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3265 (very strong, broad) | O-H Stretch | Phenol and Carboxylic Acid |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₃, CH) |

| 1707 (very strong) | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1230 | C-O Stretch | Ether and Carboxylic Acid |

Interpretation:

-

The most prominent feature is the very broad absorption band above 3000 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.

-

The sharp, intense peak at 1707 cm⁻¹ is an unambiguous indicator of the carbonyl (C=O) group of the carboxylic acid.

-

The presence of peaks in the 1500-1600 cm⁻¹ region confirms the aromatic ring, and the strong C-O stretching band around 1230 cm⁻¹ supports the presence of both the ether linkage and the carboxylic acid C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula C₉H₁₀O₄ gives a molecular weight of approximately 182.17 g/mol .[2]

-

Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at m/z = 182.

Proposed Fragmentation Pathway: The molecule can fragment in several predictable ways upon ionization. A primary fragmentation is often the alpha-cleavage next to the carbonyl group, leading to the loss of the carboxyl group.

Caption: Proposed key fragmentation steps for 2-(4-Hydroxyphenoxy)propanoic acid in MS.

-

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH radical (45 Da), which would result in a fragment ion at m/z = 137.[4]

-

Cleavage of Ether Bond: Another likely fragmentation is the cleavage of the C-O ether bond, potentially leading to a hydroxyphenoxy radical and a propanoic acid cation, or the formation of a hydroxyphenyl cation at m/z = 109.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

NMR Spectroscopy Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer for the specific solvent.

-

¹H NMR Acquisition: Acquire the spectrum at a field strength of 400 MHz or higher. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same sample at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy - KBr Pellet Method

This solid-state method is ideal for obtaining a clear spectrum of the compound free from solvent interference.

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Place a portion of the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Conclusion

The spectroscopic data presented in this guide provide a definitive and multi-faceted structural confirmation of 2-(4-Hydroxyphenoxy)propanoic acid. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. Together, these techniques provide a robust analytical package for the unambiguous identification and quality assessment of this important chemical intermediate.

References

- Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem.

- Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. BenchChem.

- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com.

- (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 1H NMR. ChemicalBook.

- (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR. ChemicalBook.

- 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182. PubChem.

- Mass Spectrometry - Fragmentation P

Sources

An In-depth Technical Guide to (R)-2-(4-hydroxyphenoxy)propanoic Acid as a Herbicide Intermediate

Introduction: The Chiral Advantage in Modern Agrochemicals

In the landscape of modern crop protection, the principle of chirality has emerged as a cornerstone for developing highly effective and environmentally conscious herbicides. Among the class of aryloxyphenoxypropionate (APP) herbicides, renowned for their selective control of grass weeds in broadleaf crops, the stereochemistry of the active molecule is paramount. It is the (R)-enantiomer that almost exclusively possesses the desired herbicidal activity. This guide provides a comprehensive technical overview of (R)-2-(4-hydroxyphenoxy)propanoic acid (also known as DHPPA or (R)-HPOPA), a pivotal chiral intermediate in the synthesis of numerous market-leading APP herbicides.[1][2][3]

The herbicidal efficacy of APP compounds stems from their targeted inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[4][5][6] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for cell membrane integrity and, consequently, plant growth.[6] The selective action of these herbicides is attributed to the structural differences in the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[6][7] The (R)-isomer of these herbicides exhibits a significantly higher binding affinity to the target enzyme, rendering it the biologically active form.[2] Consequently, the synthesis of enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid is a critical industrial endeavor, ensuring the final herbicide product is potent, efficient, and carries a reduced environmental load by avoiding the introduction of an inactive isomer.[2][8]

This guide will delve into the primary synthetic routes to (R)-2-(4-hydroxyphenoxy)propanoic acid, provide detailed analytical methodologies for its characterization, and illustrate its subsequent conversion into potent herbicidal agents.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of (R)-2-(4-hydroxyphenoxy)propanoic acid is fundamental for its handling, synthesis, and formulation.

| Property | Value | References |

| Chemical Name | (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid | [1][9] |

| CAS Number | 94050-90-5 | [1][2][9] |

| Molecular Formula | C₉H₁₀O₄ | [1][9] |

| Molecular Weight | 182.17 g/mol | [1][2][9] |

| Appearance | White to off-white powder or crystal | [1][2] |

| Melting Point | 145-148 °C | [1][9] |

| Optical Rotation | [α]20/D +58° (c = 1 in methanol) | [9] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [2] |

Safety and Handling: (R)-2-(4-hydroxyphenoxy)propanoic acid is classified as a substance that can cause serious eye damage.[2] It is also irritating to the skin and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this compound.[2][4] It is stable under normal temperatures and pressures.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Enantioselective Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic Acid

The industrial production of (R)-2-(4-hydroxyphenoxy)propanoic acid prioritizes methods that yield high enantiomeric purity. The two predominant strategies are the resolution of a racemic mixture and, more efficiently, asymmetric synthesis.

Method 1: Asymmetric Synthesis via Williamson Ether Synthesis

This is a widely employed industrial method that leverages a chiral starting material to directly yield the desired (R)-enantiomer. A common approach involves the reaction of hydroquinone with an S-2-halopropanoic acid or its salt. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center, thus producing the (R)-product.

Reaction Scheme:

Caption: Williamson Ether Synthesis for (R)-HPOPA.

Detailed Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge hydroquinone and a mild reducing agent such as sodium bisulfite.[10][11] The use of a reducing agent is a critical step to prevent the oxidation of hydroquinone, which can lead to colored impurities.[10]

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.

-

Addition of Chiral Substrate: Heat the mixture to a specified temperature (e.g., 65 °C) and add an aqueous solution of S-2-chloropropanoic acid or its sodium salt.[10]

-

Reaction Monitoring: Maintain the reaction temperature for several hours, monitoring the consumption of the starting material by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and dilute it with water. Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.[10] This will precipitate the (R)-2-(4-hydroxyphenoxy)propanoic acid.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried.[10] Further purification can be achieved by recrystallization from a suitable solvent, such as water or a mixed solvent system, to yield a high-purity product.[12]

Method 2: Biosynthesis

An alternative, environmentally benign approach involves the regioselective hydroxylation of (R)-2-phenoxypropionic acid using microorganisms. Strains of the fungus Beauveria bassiana have been shown to be effective biocatalysts for this transformation, specifically hydroxylating the C-4 position of the phenyl ring to produce (R)-2-(4-hydroxyphenoxy)propanoic acid.[8][13] This method offers the advantage of mild reaction conditions and high selectivity.[14]

Process Overview:

-

Cultivation: A selected strain of Beauveria bassiana is cultivated in a suitable fermentation medium.[13]

-

Substrate Addition: (R)-2-phenoxypropionic acid is added to the culture.

-

Biotransformation: The microorganism's hydroxylase enzymes catalyze the conversion of the substrate to the desired product.

-

Extraction and Purification: The product is then extracted from the fermentation broth and purified.

Optimization of fermentation parameters such as nutrient composition, temperature, and pH is crucial for maximizing the yield and efficiency of this biotransformation.[8][13]

Analytical Characterization

Rigorous analytical control is essential to ensure the chemical identity, purity, and enantiomeric excess of (R)-2-(4-hydroxyphenoxy)propanoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of (R)-2-(4-hydroxyphenoxy)propanoic acid and for quantifying any impurities.

-

Purity Analysis (Reverse-Phase HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.[15]

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230 nm or 275 nm).[3][16]

-

-

Chiral Analysis:

-

Column: A chiral stationary phase is required to separate the (R) and (S) enantiomers. A common choice is a Chiralcel OB-H column.[3]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of heptane and isopropanol, is typically used.[3]

-

Detection: UV detection at an appropriate wavelength (e.g., 230 nm).[3]

-

Spectroscopic Analysis

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methine, and aromatic protons, as well as the acidic proton of the carboxylic acid and the phenolic hydroxyl group.[5][17]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[5][8]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum displays characteristic absorption bands for the functional groups present: a broad O-H stretch for the carboxylic acid and phenol, a C=O stretch for the carbonyl group, and C-O stretches for the ether linkages.[5]

-

Application as a Herbicide Intermediate

(R)-2-(4-hydroxyphenoxy)propanoic acid is a versatile intermediate that serves as the core building block for a variety of APP herbicides. The general synthetic strategy involves the reaction of the phenolic hydroxyl group with a suitable halo-aromatic or halo-heterocyclic compound, followed by esterification of the carboxylic acid.

Synthesis of Quizalofop-P-ethyl

Quizalofop-P-ethyl is a widely used herbicide for the control of annual and perennial grass weeds. Its synthesis from (R)-2-(4-hydroxyphenoxy)propanoic acid proceeds as follows:

Reaction Scheme:

Caption: Synthesis of Quizalofop-P-ethyl from (R)-HPOPA.

Detailed Experimental Protocol:

-

Formation of Quizalofop-P Acid:

-

(R)-2-(4-hydroxyphenoxy)propanoic acid is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A base, typically potassium carbonate, is added, and the mixture is stirred.

-

2,6-dichloroquinoxaline is then added, and the reaction mixture is heated to drive the nucleophilic aromatic substitution.

-

Upon completion, the reaction mixture is cooled and poured into ice water. Acidification precipitates the intermediate, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid (Quizalofop-P acid).

-

-

Esterification:

-

The Quizalofop-P acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, Quizalofop-P-ethyl.

-

The product is isolated and purified, often by recrystallization.

-

Synthesis of Fenoxaprop-P-ethyl

Fenoxaprop-P-ethyl is another important herbicide synthesized from (R)-2-(4-hydroxyphenoxy)propanoic acid.

Detailed Experimental Protocol:

-

Condensation Reaction:

-

Esterification:

-

The intermediate acid is then esterified with ethanol to produce Fenoxaprop-P-ethyl.[6]

-

Conclusion

(R)-2-(4-hydroxyphenoxy)propanoic acid is a fundamentally important chiral intermediate in the agrochemical industry. Its enantioselective synthesis is a key step in the production of a range of high-performance aryloxyphenoxypropionate herbicides. The methodologies for its synthesis, whether through asymmetric chemical routes or biotransformation, are continually being refined to improve efficiency, enantiopurity, and sustainability. A thorough understanding of its chemical properties, analytical characterization, and subsequent conversion to active herbicidal ingredients is essential for researchers and professionals in the field of drug development and crop protection. The continued focus on chiral chemistry, exemplified by the use of intermediates like (R)-2-(4-hydroxyphenoxy)propanoic acid, will undoubtedly pave the way for the development of next-generation herbicides with enhanced efficacy and improved environmental profiles.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

JIN DUN CHEMISTRY. (2025). What Is (R)-2-(4-Hydroxyphenoxy)propionic Acid (DHPPA) and How Is It Used in Herbicide Synthesis?. Retrieved from [Link]

- Google Patents. (n.d.). CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.

-

Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

- Google Patents. (n.d.). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.

-

Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regulator. (n.d.). Retrieved from [Link]

-

Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). Retrieved from [Link]

- Haiyan Zhou. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering, 32, 315-323.